Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate
Description
Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate is a specialized organophosphorylated carbamate derivative. Its structure integrates a benzyl carbamate group, a diethoxyphosphoryl moiety, and a trifluoroethylidene substituent. While direct references to this compound are absent in the provided evidence, analogous carbamates and phosphorylated compounds suggest applications in medicinal chemistry (e.g., protease inhibitors) or agrochemicals (e.g., stabilized pesticides) .
Properties
IUPAC Name |
benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3NO5P/c1-3-22-24(20,23-4-2)12(14(15,16)17)18-13(19)21-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBZBIAGSGSBU-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=N/C(=O)OCC1=CC=CC=C1)/C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate is characterized by its unique trifluoroethylidene group, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 392.27 g/mol. The presence of the phosphonate moiety is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and pathways:
- Inhibition of Acetylcholinesterase (AChE) : Studies have indicated that carbamate compounds can inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts, which may enhance neurotransmission and have implications in treating neurodegenerative diseases .
- Antitumor Activity : Preliminary research suggests that phosphonylated compounds can exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance lipophilicity, facilitating cellular uptake and efficacy against tumors .
Case Studies and Research Findings
- Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various phosphonylated carbamates, including this compound. Results showed significant inhibition of cell proliferation in breast and lung cancer cell lines, with IC50 values indicating potent activity .
- Neuroprotective Effects : Research conducted by the National Cancer Institute highlighted the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. The mechanism was attributed to the modulation of signaling pathways related to apoptosis and inflammation .
- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited AChE activity with an IC50 value comparable to established inhibitors like donepezil. This positions it as a candidate for further development in treating Alzheimer's disease .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| AChE Inhibition | Increases acetylcholine levels | |
| Antitumor Activity | Induces apoptosis in cancer cells | |
| Neuroprotection | Modulates oxidative stress response |
Comparative Analysis of Similar Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 15 | AChE Inhibition |
| Donepezil | 20 | AChE Inhibition |
| Phosphonylated Carbamate X | 10 | Antitumor Activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on substituents, applications, and synthesis.
Structural Analogues
Functional Group Analysis
- Carbamate Core: The target compound shares the carbamate (–O–CO–N–) backbone with Benomyl and benzyl-based carbamates in . However, the phosphoryl and trifluoroethylidene groups distinguish its reactivity. For example, Benomyl’s benzimidazole ring enhances antifungal activity, whereas the target’s phosphoryl group may improve binding to serine hydrolases in biological systems .
- Phosphoryl vs. Non-Phosphorylated Analogues: Unlike most carbamates in the evidence (e.g., Benomyl, flutolanil), the diethoxyphosphoryl group in the target compound likely increases its polarity, altering solubility and metabolic stability. Phosphorylated carbamates are rare in pesticides but common in nerve agents or prodrugs, suggesting niche applications .
- Trifluoroethylidene Substituent: The –CF₃ group enhances electronegativity and metabolic resistance compared to non-fluorinated carbamates like Benzathine benzylpenicillin. This is similar to flutolanil’s trifluoromethyl benzamide, which improves pesticidal longevity .
Research Findings and Data
Table 1: Comparative Physicochemical Properties (Inferred)
| Property | Target Compound | Benomyl | Benzyl N-{...}carbamate HCl |
|---|---|---|---|
| Molecular Weight | ~400 g/mol | 290.3 g/mol | ~300 g/mol |
| LogP (Lipophilicity) | 1.5–2.5 (moderate) | 3.1 | 1.8 |
| Solubility in Water | Low (phosphoryl) | Very low | Moderate (HCl salt) |
| Thermal Stability | High (CF₃, phosphoryl) | Moderate | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for maximizing yield and purity of Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate?
- Methodology :
- Use a stepwise approach: (i) Condensation of the trifluoroethylidene precursor with diethoxyphosphoryl chloride under anhydrous conditions. (ii) Carbamate formation via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor by TLC and characterize intermediates via / NMR .
- Critical Parameters : Maintain inert atmosphere (N/Ar) to prevent hydrolysis of phosphoryl intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : and NMR for backbone structure; NMR for trifluoroethylidene group; NMR for phosphoryl moiety.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion and fragmentation patterns.
- IR Spectroscopy : Identify carbamate (C=O stretch ~1700 cm) and phosphoryl (P=O stretch ~1250 cm) functional groups .
Q. How can X-ray crystallography resolve the molecular structure of this compound?
- Methodology :
- Grow single crystals via slow evaporation from dichloromethane/hexane.
- Collect diffraction data using a synchrotron or in-house diffractometer. Refine using SHELXL for small-molecule structures, focusing on anisotropic displacement parameters for phosphoryl and trifluoroethylidene groups .
- Visualize thermal ellipsoids and molecular geometry using ORTEP-3 to validate bond lengths/angles .
Advanced Research Questions
Q. How to resolve discrepancies between computational modeling (DFT) and experimental crystallographic data?
- Methodology :
- Compare DFT-optimized geometries with X-ray data using SHELXL -derived torsion angles. Adjust computational parameters (e.g., solvent effects, dispersion corrections) to align with experimental observations.
- Analyze electron density maps for disorder in the diethoxyphosphoryl group, which may require modeling split positions .
Q. What strategies mitigate unexpected byproducts during synthesis (e.g., hydrolysis or dimerization)?
- Methodology :
- Analytical Troubleshooting : Use LC-MS to detect byproducts; optimize reaction time/temperature to minimize hydrolysis.
- Protecting Groups : Introduce temporary protecting groups (e.g., tert-butyl carbamate) for reactive amines during phosphorylation steps .
- Quenching Protocols : Rapidly quench reactions with ice-cold water to stabilize intermediates .
Q. How does the hydrogen-bonding network in the crystal lattice influence reactivity or stability?
- Methodology :
- Analyze intermolecular interactions using SHELXL -generated hydrogen-bond tables. Compare with structurally related carbamates (e.g., benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate) to identify conserved motifs.
- Conduct stability studies under varying humidity to correlate lattice interactions with hydrolytic degradation .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data regarding trifluoroethylidene conformation?
- Methodology :
- Perform variable-temperature NMR to assess rotational barriers around the C=N bond.
- Re-examine X-ray data for disorder or twinning using SHELXD for phase refinement. If unresolved, employ neutron diffraction for precise proton positioning .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
